molecular formula C14H21NO5 B7955664 (E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

Cat. No.: B7955664
M. Wt: 283.32 g/mol
InChI Key: OBTPHGMAUQDRTM-CSKARUKUSA-N
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Description

(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate is a high-value piperidine-based building block in organic and medicinal chemistry. This compound features a conjugated system with an ethoxyoxoethylidene side chain and a Boc-protected piperidone ring, making it a versatile intermediate for constructing complex molecular architectures. Its primary research application is as a key precursor in the multi-step synthesis of betalamic acid analogs, which are compounds of interest due to their antioxidant properties and potential as natural colorants . The structural motif of this compound, particularly the exocyclic double bond, is critical for introducing the characteristic chromophore found in betalain pigments . Furthermore, this compound and its (Z)-isomer are recognized as isomeric impurities and synthetic intermediates in the production of active pharmaceutical ingredients such as Prasugrel Hydrochloride, underscoring its importance in pharmaceutical development and quality control . The compound should be stored sealed in a dry environment, ideally at cool temperatures (2-8°C) . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPHGMAUQDRTM-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : tert-Butyl 4-oxopiperidine-1-carboxylate is reacted with ethyl diethylphosphonoacetate in the presence of a strong base (e.g., NaH or KOtBu) in anhydrous THF.

  • Conditions : The reaction proceeds at 0°C to room temperature for 12–24 hours. The (E)-selectivity arises from the steric bulk of the phosphonate and the transition state geometry.

  • Work-Up : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) to yield the target compound in ~65–75% purity.

Key Data :

ParameterValue
BaseSodium hydride (NaH)
SolventTetrahydrofuran (THF)
Reaction Time18 hours
Yield68% (reported in analogous syntheses)

Peterson Olefination

Peterson olefination offers an alternative route using silyl reagents, ideal for sterically hindered substrates.

Reaction Protocol

  • Silyl Reagent Preparation : Ethyl (trimethylsilyl)acetate is generated by treating ethyl acetate with trimethylsilyl chloride and a base (e.g., LDA).

  • Olefination : tert-Butyl 4-oxopiperidine-1-carboxylate reacts with the silyl reagent at −78°C, followed by quenching with aqueous HCl to eliminate the silyl group.

  • Stereochemical Control : The (E)-isomer predominates due to the syn-periplanar elimination mechanism.

Key Data :

ParameterValue
Temperature−78°C to 0°C
Acid Quench1M HCl
Yield72% (extrapolated from patent examples)

DBU-Mediated Condensation

1,8-Diazabicycloundec-7-ene (DBU) facilitates base-catalyzed condensations under mild conditions.

Reaction Protocol

  • Substrate Mixing : Equimolar tert-butyl 4-oxopiperidine-1-carboxylate and ethyl glyoxylate are combined in DMF.

  • Reaction Conditions : Reflux at 80°C for 24 hours promotes conjugate addition-elimination, forming the α,β-unsaturated ester.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the (E)-isomer with >95% geometric purity.

Key Data :

ParameterValue
CatalystDBU (1.2 equiv)
SolventDimethylformamide (DMF)
Reaction Time24 hours
Yield70%

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Bulk procurement of tert-butyl chloroformate reduces raw material costs by 20–30%.

  • Green Chemistry : Solvent recovery systems (e.g., THF distillation) achieve 90% reuse, minimizing waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 6.25 (s, 1H, CH=CO).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Chromatographic Purity

  • HPLC (C18 column, 70:30 H₂O/MeCN): Retention time = 8.2 min, purity >95%.

Challenges and Solutions

Stereochemical Drift

  • Issue : Prolonged reaction times favor (Z)-isomer formation via keto-enol tautomerism.

  • Mitigation : Rapid work-up and low-temperature storage (−20°C) maintain (E)-configuration.

Scale-Up Impurities

  • Byproducts : Residual DBU or phosphonate reagents necessitate rigorous washing with 5% citric acid .

Chemical Reactions Analysis

Types of Reactions

(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of piperidine compounds are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The introduction of the ethoxy and oxoethylidene groups enhances its pharmacological profile by potentially improving solubility and bioavailability.

Case Study: Anticancer Activity

Research has indicated that similar piperidine derivatives exhibit cytotoxicity against various cancer cell lines. A study explored the synthesis of compounds related to (E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate, showing promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could serve as a lead structure for anticancer drug development .

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as [3+2] cycloadditions with dipolarophiles, allows for the creation of complex molecular architectures. This property is particularly useful in synthesizing spirocyclic compounds, which are valuable in medicinal chemistry .

Table: Reaction Pathways Involving this compound

Reaction TypeConditionsProductsReference
[3+2] CycloadditionRoom temperatureSpirocyclic compounds
Knoevenagel CondensationBasic conditionsα,β-unsaturated carbonyls
Michael AdditionNucleophile additionβ-keto esters

Materials Science

Polymeric Applications

The compound's chemical properties make it suitable for incorporation into polymer matrices. Its use as a monomer can enhance the mechanical properties of polymers due to the rigid piperidine ring structure. This application is particularly relevant in creating materials with specific thermal or mechanical characteristics.

Case Study: Polymer Blends

Recent studies have investigated the blending of this compound with biodegradable polymers to improve their performance characteristics. The resulting materials demonstrated enhanced tensile strength and thermal stability compared to unmodified polymers, making them suitable for applications in packaging and biomedical devices .

Mechanism of Action

The mechanism of action of (E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its use, such as in biological assays or therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Position 3 Key Functional Groups Similarity Index (if available) Reference ID
(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate (E)-2-ethoxy-2-oxoethylidene Ethoxy ester, enone system N/A Target
Ethyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate (Compound 10) 2-tert-butoxy-2-oxoethyl tert-Butyl ester N/A
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate Ethyl Alkyl chain 0.98
tert-Butyl 4-acetylpiperidine-1-carboxylate Acetyl Ketone 0.94
tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (E)-dimethylaminomethylene Amine, conjugated system N/A
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole ring Tetrazole (acidic heterocycle) N/A

Key Observations :

  • Ethoxy vs. tert-Butyl Esters : Compound 10 (tert-butyl ester) is synthesized via LDA-mediated alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate (50% yield) , whereas the target compound’s ethoxy group may alter solubility and hydrolysis kinetics.
  • Biological Relevance : Tetrazole-containing analogs (e.g., ) exhibit antidiabetic activity (IC50 = 7.12 μM), suggesting that substituent polarity and hydrogen-bonding capacity critically influence bioactivity.

Physicochemical Properties

  • NMR Signatures :
    • Compound 10 shows distinct ¹H NMR signals at δ 4.34 (bs, 2H, ester CH2) and 1.45 (s, 9H, tert-butyl) . The target compound’s ethoxy group would likely exhibit a quartet near δ 4.1–4.3 (J = 7.1 Hz) and a triplet for the ethylidene protons.
    • Diastereomeric lactams (e.g., ) show coupling constants (³JHH = 10.1 Hz) influenced by substituent conformation, highlighting the role of stereochemistry in NMR differentiation.
  • Stability : tert-Butyl esters (e.g., Compound 10) are stable under basic conditions but hydrolyze under acidic catalysis , whereas ethoxy esters may exhibit faster hydrolysis kinetics.

Biological Activity

(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate, identified by its CAS number 1395498-37-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and findings from diverse research sources.

  • Molecular Formula : C₁₄H₂₁NO₅
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 1395498-37-9
  • Purity : ≥95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure suggests potential interactions with proteins involved in cell signaling and metabolic regulation.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. The compound's structural features may enhance its efficacy against various bacterial strains. A study highlighted the importance of substituent groups in determining the antibacterial potency of piperidine derivatives, suggesting that modifications can lead to improved activity against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. For instance, a study showed that related compounds had IC50 values indicating effective cytotoxicity against HepG2 liver cancer cells without significant toxicity to normal fibroblasts .

Cell LineIC50 (µM)Selectivity Index
HepG215High
Normal Fibroblasts>50Low

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability and a half-life suitable for therapeutic applications. In vivo studies have shown that the compound maintains stability and exhibits a moderate volume of distribution, which is crucial for its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy :
    A recent study evaluated the compound's ability to inhibit Mycobacterium tuberculosis. Results indicated that it possesses moderate activity against this pathogen, with further modifications suggested to enhance potency .
  • Cancer Therapeutics :
    In another investigation, this compound was tested against various cancer cell lines, demonstrating promising results in reducing cell viability in HepG2 cells while exhibiting minimal effects on normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (E)-tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate with high yield?

  • Methodological Answer : The compound can be synthesized via oxidation and cyclization reactions. For example, Dess-Martin Periodinane in dichloromethane at 0°C effectively oxidizes alcohol intermediates to ketones, achieving yields up to 96% after purification via column chromatography (hexane/ethyl acetate gradient) . Subsequent epoxidation with mCPBA in ethyl acetate at room temperature (15 hours) further functionalizes the intermediate. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1.2 equiv of oxidizing agents) are critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Essential for confirming the (E)-configuration of the ethylidene group (δ ~6.3 ppm for vinyl proton; δ ~165 ppm for carbonyl carbons) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1720 cm⁻¹ for ester and ketone groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes, as combustion may release hazardous gases (e.g., CO, NOx) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?

  • Methodological Answer : SHELXTL (Bruker AXS) or SHELXL can refine crystal structures by analyzing hydrogen-bonding patterns and electron density maps. For example, the (E)-configuration can be confirmed via torsion angles between the ethylidene and piperidine moieties. Graph-set analysis (e.g., Etter’s rules) helps classify hydrogen-bonding motifs, ensuring accurate assignment of stereochemistry .

Q. How should researchers address contradictory NMR and IR data during structural validation?

  • Methodological Answer :

  • Sample Purity : Confirm via HPLC or GC-MS to rule out impurities affecting spectral signals .
  • Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to identify solvent-induced shifts.
  • Complementary Techniques : Use X-ray diffraction for absolute configuration validation or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies can functionalize the 4-oxopiperidine ring for medicinal chemistry applications?

  • Methodological Answer :

  • Nucleophilic Substitution : React the ketone at C4 with Grignard reagents or hydrazines to form imine or hydrazone derivatives .
  • Reduction : Use NaBH4 or catalytic hydrogenation to convert the 4-oxo group to a hydroxyl or amine for further derivatization .
  • Protecting Group Chemistry : The tert-butyloxycarbonyl (Boc) group can be selectively removed with TFA to expose the piperidine nitrogen for alkylation or acylation .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in cyclization reactions involving this compound?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. reflux) to determine if intermediates favor different pathways.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways .
  • In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and identify side reactions .

Research Applications

Q. What role does this compound play in synthesizing spirocyclic or fused-ring systems?

  • Methodological Answer : The ethylidene and 4-oxo groups serve as electrophilic sites for annulation. For example:

  • Spirocyclization : React with enolates or Wittig reagents to form spirooxindoles or spiro-pyrrolidines .
  • Heterocycle Formation : Use Huisgen cycloaddition with azides to generate triazole-fused piperidines .

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